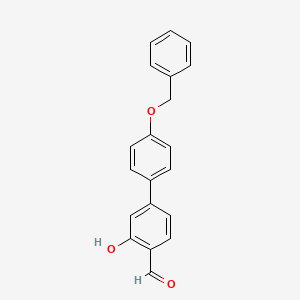

5-(4-Benzyloxyphenyl)-2-formylphenol

Description

5-(4-Benzyloxyphenyl)-2-formylphenol: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formyl group and a hydroxyl group

Properties

IUPAC Name |

2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOKAZPMXJPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685381 | |

| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-11-0 | |

| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.

Formylation: The formylation of 4-benzyloxybenzaldehyde is achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Hydroxylation: The hydroxylation step introduces the hydroxyl group at the ortho position relative to the formyl group. This can be achieved using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods: Industrial production of 5-(4-Benzyloxyphenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

Reduction: Reduction of the formyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity, while the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

4-Benzyloxybenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain reactions.

2-Formylphenol: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

5-(4-Benzyloxyphenyl)-1,2,4-triazole: Contains a triazole ring, offering different biological activities.

Uniqueness: 5-(4-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both the benzyloxy and formyl groups, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.

Biological Activity

5-(4-Benzyloxyphenyl)-2-formylphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Overview of the Compound

5-(4-Benzyloxyphenyl)-2-formylphenol is characterized by its unique structural features, which include a benzyl ether moiety and a formyl group that may contribute to its biological properties. The compound has been studied for various pharmacological effects, particularly in the context of cancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that 5-(4-Benzyloxyphenyl)-2-formylphenol exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability across several cancer types, including colon and breast cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer (HCT116) | 15 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 20 | Cell cycle arrest |

| Lung Cancer (A549) | 25 | Inhibition of metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values suggest effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 24 |

| Escherichia coli | 15 | 18 |

| Candida albicans | 12 | 22 |

The biological activity of 5-(4-Benzyloxyphenyl)-2-formylphenol is attributed to its ability to interact with specific molecular targets. It has been suggested that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, its antimicrobial effects may be linked to disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on various human cancer cell lines revealed that treatment with 5-(4-Benzyloxyphenyl)-2-formylphenol resulted in significant apoptosis, evidenced by increased annexin V staining and activation of caspases .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains using agar diffusion methods. The results indicated substantial zones of inhibition, particularly against S. aureus and C. albicans, suggesting potential for therapeutic applications in infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.